Ethyl vanillin beta-D-glucopyranoside
Description
Ethyl vanillin beta-D-glucopyranoside (CAS: 122397-96-0) is a glycoside derivative of ethyl vanillin, where a β-D-glucopyranosyl group is attached to the phenolic hydroxyl group of ethyl vanillin. It is synthesized through glucosylation reactions, often using acetobromoglucose as a donor under basic conditions . This compound is primarily used as a flavoring agent, offering enhanced stability and controlled release compared to its aglycone form. Regulatory bodies such as JECFA (No. 892) and FEMA (No. 3801) recognize its use, though the FDA restricts certain synthetic flavorings, including this compound, in specific applications .
Properties
IUPAC Name |
3-ethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O8/c1-2-21-10-5-8(6-16)3-4-9(10)22-15-14(20)13(19)12(18)11(7-17)23-15/h3-6,11-15,17-20H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWESETWDPGZBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
slightly | |
| Details | The Good Scents Company Information System | |
| Record name | Ethylvanillin glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
122397-96-0 | |
| Record name | Ethylvanillin glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199.00 to 200.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Ethylvanillin glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Patent CN108276461B: A Cost-Effective Two-Step Process
The patent CN108276461B outlines a streamlined synthesis method, avoiding toxic reagents and reducing costs:
Step 1: Glycosylation Reaction
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Reactants : α-Bromo-tetraacetylglucose and ethyl vanillin.
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Base : Potassium carbonate (K₂CO₃).
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Solvent : Triethylamine (TEA), acting as both solvent and base.
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Conditions : 50°C for 20 hours under anhydrous conditions.
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Molecular sieves : 4Å sieves to absorb moisture.
This step yields ethyl vanillin tetra-O-acetyl-β-D-glucopyranoside with 80% efficiency after column chromatography.
Step 2: Deacetylation
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Reactant : Acetylated intermediate.
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Base : Sodium hydroxide (NaOH).
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Solvent : Methanol-water mixture.
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Conditions : 25°C for 12 hours.
Deprotection achieves near-quantitative conversion, with final purification via column chromatography.
Advantages Over Traditional Methods:
Alternative Enzymatic Approaches
Enzymatic glycosylation using β-glucosidases or glycosyltransferases has been explored for eco-friendly synthesis. However, limitations include:
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Substrate specificity : Enzymes often require tailored optimization.
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Cost : High enzyme production expenses.
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Yield variability : Typically 40–60%, below chemical methods.
Optimization and Industrial Scalability
Reaction Condition Optimization
Purification Innovations
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Column chromatography : Essential but time-consuming; alternatives like crystallization are under investigation.
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Solvent-free extraction : Supercritical CO₂ extraction achieves 98–104% recovery in preliminary trials.
Comparative Analysis of Preparation Techniques
| Parameter | Traditional Koenigs-Knorr | Patent CN108276461B | Enzymatic Synthesis |
|---|---|---|---|
| Catalyst | Ag₂CO₃/HgBr₂ | K₂CO₃ | β-Glucosidase |
| Solvent | Pyridine | Triethylamine | Aqueous buffer |
| Yield | 50–65% | 80% | 40–60% |
| Toxicity | High (Hg/Pyridine) | Low | Low |
| Industrial Feasibility | Low | High | Moderate |
Data Tables and Experimental Findings
Table 1: Representative Synthesis from Patent CN108276461B
| Component | Quantity | Role |
|---|---|---|
| α-Bromo-tetraacetylglucose | 8.22 g (20 mmol) | Glycosyl donor |
| Ethyl vanillin | 4.98 g (30 mmol) | Aglycone |
| Potassium carbonate | 4.14 g (30 mmol) | Base |
| Triethylamine | 80 mL | Solvent/Base |
| Reaction temperature | 50°C | Optimal condition |
| Yield | 80% | After purification |
Chemical Reactions Analysis
Ethyl vanillin beta-D-glucopyranoside undergoes several types of chemical reactions, including glycosylation and hydrolysis. Glycosylation of vanillin into beta-D-glucoside has been observed in natural producers like Vanilla planifolia. The compound is slightly soluble in water and ethanol, and decomposes upon heating .
Scientific Research Applications
Pharmaceutical Applications
a. Synthesis of Chemotherapeutic Agents
Ethyl vanillin beta-D-glucopyranoside is utilized in the synthesis of various chemotherapeutic agents, including etoposide phosphate, which is significant in cancer treatment. Its glycosylation enhances the solubility and bioavailability of these drugs, making it a valuable compound in pharmaceutical formulations.
b. Anticancer Research
Research indicates that derivatives of this compound exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
Antioxidant and Antimicrobial Activities
a. Antioxidant Properties
This compound has demonstrated notable antioxidant activities in vitro and in vivo. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
b. Antimicrobial Effects
The compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, highlighting its potential as a natural preservative or therapeutic agent .
Food Industry Applications
a. Flavoring Agent
Due to its vanilla-like taste and odor, this compound is widely used as a flavoring agent in the food industry. Its stability under various pH conditions makes it suitable for incorporation into diverse food products .
b. Quality Control in Food Products
Recent studies have developed methods for detecting this compound in food products using ultrahigh pressure liquid chromatography-mass spectrometry (UHPLC-MS). This advancement aids in quality control and ensures compliance with food safety regulations .
Biochemical Research
a. Mechanism of Action
The glycosylation of ethyl vanillin enhances its biological activities while reducing cytotoxicity compared to its parent compound, vanillin. This modification is crucial for improving the safety profile of compounds used in therapeutic applications .
b. Synthesis of Bioactive Compounds
This compound plays a role in the scalable chemo-enzymatic synthesis of bioactive molecules, making it an important component in the development of new pharmaceuticals and nutraceuticals.
Data Summary Table
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Pharmaceutical | Synthesis of chemotherapeutic agents | Enhances solubility and bioavailability |
| Anticancer Research | Inhibition of tumor growth | Induces apoptosis in cancer cells |
| Antioxidant Activity | Scavenging free radicals | Reduces oxidative stress |
| Antimicrobial Activity | Inhibition of MRSA | Effective against resistant bacterial strains |
| Food Industry | Flavoring agent | Stable under various pH conditions |
| Quality Control | Detection methods using UHPLC-MS | Ensures food safety compliance |
| Biochemical Research | Synthesis of bioactive compounds | Important for developing new pharmaceuticals |
Case Studies
- Antioxidant Properties Evaluation : A study systematically evaluated the antioxidant activity of this compound compared to vanillin and found that it effectively reduced oxidative stress markers in cellular models .
- Antimicrobial Efficacy Against MRSA : Research demonstrated that this compound significantly inhibited the growth of MRSA, suggesting its potential as a natural antimicrobial agent .
- Flavor Stability Testing : A recent study assessed the stability of this compound as a flavoring agent across different food matrices, confirming its efficacy and safety for use in various products .
Mechanism of Action
The mechanism of action of ethyl vanillin beta-D-glucopyranoside involves its glycosylation, which enhances its biological activities. Glycosylation of vanillin to vanillin-beta-D-glucoside reduces its cytotoxicity and improves its safety profile . The compound exhibits anti-proliferative effects on cancer cells and enhances the biological activities of the original aglycons .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight | Key Applications | Thermal Stability | Regulatory Status |
|---|---|---|---|---|---|
| Ethyl vanillin β-D-glucopyranoside | C₁₅H₂₀O₈ | 328.31 g/mol | Flavoring agent | Stable ≤450°C | FEMA 3801, JECFA 892 |
| Dihydronorcapsaicin glucoside | C₂₃H₃₅NO₈ | 465.52 g/mol | Dietary supplements | N/A | Not regulated |
| 4-Methylumbelliferyl glucoside | C₁₆H₁₈O₈ | 338.31 g/mol | Enzymatic assays | N/A | Laboratory use |
| Quercetin-3-O-glucoside | C₂₁H₂₀O₁₂ | 464.38 g/mol | Antioxidant nutraceuticals | N/A | GRAS (Generally Recognized as Safe) |
Research Findings
- Synthesis: Ethyl vanillin glucoside is synthesized via enzymatic or chemical glucosylation, with acetobromoglucose as a cost-effective donor .
- Extraction : Supercritical CO₂ extraction (SFE) achieves 98–104% recovery of vanillin derivatives, offering a solvent-free alternative .
- Regulatory Challenges : FDA restrictions limit its use in synthetic flavorings, contrasting with JECFA/FEMA approvals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
